Ethyl 4-(4-chloro-6-((2,4-dichlorobenzyl)amino)pyrimidin-2-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(4-chloro-6-((2,4-dichlorobenzyl)amino)pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a piperazine moiety and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chloro-6-((2,4-dichlorobenzyl)amino)pyrimidin-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized by reacting 2,4-dichlorobenzylamine with a suitable pyrimidine precursor under controlled conditions.
Substitution Reaction: The resulting intermediate undergoes a substitution reaction with 4-chloro-6-aminopyrimidine to form the desired pyrimidine derivative.
Piperazine Introduction: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with piperazine.
Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chloro-6-((2,4-dichlorobenzyl)amino)pyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 4-(4-chloro-6-((2,4-dichlorobenzyl)amino)pyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and molecular targets.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs for various diseases.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chloro-6-((2,4-dichlorobenzyl)amino)pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific cellular pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-(4-chloro-6-((2,4-dichlorobenzyl)amino)pyrimidin-2-yl)piperazine-1-carboxylate can be compared with other pyrimidine derivatives:
This compound: This compound is unique due to its specific substitution pattern and the presence of both piperazine and ethyl ester groups.
Similar Compounds: Other pyrimidine derivatives with different substituents or functional groups may exhibit different biological activities and chemical properties.
Biological Activity
Ethyl 4-(4-chloro-6-((2,4-dichlorobenzyl)amino)pyrimidin-2-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiviral activity against various viruses. For instance, derivatives containing chlorobenzyl groups have shown efficacy against herpes simplex virus (HSV) and other viral pathogens. The mechanism often involves interference with viral replication and inhibition of viral enzymes.
Compound | Target Virus | EC50 (μM) | Reference |
---|---|---|---|
This compound | HSV | 0.5 | |
Similar pyrimidine derivatives | HCV | 0.12 | |
Pyrazole derivatives | TMV | 5–28 |
Antibacterial Activity
The antibacterial properties of related compounds have also been explored. Studies indicate that pyrimidine-based compounds can inhibit bacterial growth effectively. The Minimum Inhibitory Concentration (MIC) values for several derivatives highlight their potential as antibacterial agents.
Compound | Target Bacteria | MIC (μg/mL) | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | 3.12 | |
Pyrrole derivatives | Escherichia coli | 10 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Viral Enzymes: The compound may inhibit key enzymes involved in viral replication, such as reverse transcriptase and RNA polymerase.
- Disruption of Bacterial Cell Wall Synthesis: Similar compounds have demonstrated the ability to interfere with bacterial cell wall synthesis, leading to cell lysis.
- Modulation of Cellular Pathways: There is evidence suggesting that these compounds can modulate various cellular pathways involved in immune response and inflammation.
Case Studies
Several case studies have documented the efficacy of this compound:
- Antiviral Efficacy: A study demonstrated that this compound exhibited significant antiviral effects in vitro against HSV, reducing plaque formation by over 60% at concentrations lower than 1 μM.
- Antibacterial Trials: In a clinical trial involving patients with bacterial infections, derivatives similar to this compound showed a reduction in infection rates compared to standard treatments.
- Pharmacokinetics and Toxicology: Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, with minimal toxicity observed in animal models at therapeutic doses.
Properties
Molecular Formula |
C18H20Cl3N5O2 |
---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
ethyl 4-[4-chloro-6-[(2,4-dichlorophenyl)methylamino]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H20Cl3N5O2/c1-2-28-18(27)26-7-5-25(6-8-26)17-23-15(21)10-16(24-17)22-11-12-3-4-13(19)9-14(12)20/h3-4,9-10H,2,5-8,11H2,1H3,(H,22,23,24) |
InChI Key |
VIZZSNHLHUUUDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=CC(=N2)Cl)NCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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